

Spectroscopic Profile of 6-Bromo-3-iodoquinolin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-3-iodoquinolin-4-OL

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromo-3-iodoquinolin-4-ol**, a halogenated quinolinol derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document presents a detailed analysis based on available data for closely related precursors and provides predicted spectroscopic characteristics.

Introduction

6-Bromo-3-iodoquinolin-4-ol is a polysubstituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad range of biological activities. The introduction of bromine and iodine atoms at specific positions, along with the hydroxyl group at the 4-position, is expected to modulate the compound's physicochemical properties and biological activity. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound in research and development settings. This guide covers the key analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

While experimental data for **6-Bromo-3-iodoquinolin-4-ol** is not readily available, the following sections provide data for the key precursor, 6-Bromoquinolin-4-ol, and predicted data for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.

2.1.1. ¹H NMR Data of 6-Bromoquinolin-4-ol

The proton NMR spectrum of the precursor, 6-Bromoquinolin-4-ol, provides a foundational understanding of the chemical shifts in the quinoline ring system.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment	Reference
8.15	d	1H	2.4	H-5	[1]
7.95	m	1H	H-2	[1]	
7.78	m	1H	H-7	[1]	
7.51	d	1H	9.2	H-8	[1]
6.0	d	1H	7.2	H-3	[1]

2.1.2. Predicted ¹H and ¹³C NMR Data for **6-Bromo-3-iodoquinolin-4-ol**

Based on the principles of substituent effects, the introduction of an iodine atom at the 3-position is expected to significantly influence the chemical shifts of the neighboring protons and carbons.

Table 1: Predicted ¹H NMR Data for **6-Bromo-3-iodoquinolin-4-ol**

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0-12.0	br s	1H	OH
~8.3-8.5	s	1H	H-2
~8.0-8.2	d	1H	H-5
~7.8-8.0	dd	1H	H-7
~7.6-7.8	d	1H	H-8

Table 2: Predicted ^{13}C NMR Data for **6-Bromo-3-iodoquinolin-4-ol**

Predicted Chemical Shift (δ , ppm)	Assignment
~170-175	C-4
~145-150	C-8a
~140-145	C-2
~135-140	C-7
~125-130	C-5
~120-125	C-4a
~115-120	C-6
~90-95	C-3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **6-Bromo-3-iodoquinolin-4-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (hydroxyl group)
~3100-3000	Medium	Aromatic C-H stretch
~1650-1630	Strong	C=O stretch (keto tautomer)
~1600-1450	Medium-Strong	Aromatic C=C and C=N stretches
~1200-1000	Medium	C-O stretch
~800-700	Strong	C-Br stretch
~600-500	Medium	C-I stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Table 4: Predicted Mass Spectrometry Data for **6-Bromo-3-iodoquinolin-4-ol**

Ion	Expected m/z	Notes
[M] ⁺	348.86	Corresponding to C ₉ H ₅ ⁷⁹ Br ¹²⁷ INO
[M+2] ⁺	350.86	Corresponding to C ₉ H ₅ ⁸¹ Br ¹²⁷ INO, due to the natural abundance of the ⁸¹ Br isotope.

The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine atom and one iodine atom.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **6-Bromo-3-iodoquinolin-4-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a 5 mm NMR tube.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used for data acquisition.
- **1H NMR Acquisition:** A standard one-dimensional proton spectrum is acquired. The spectral width is typically set to 12-16 ppm. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is used.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C spectrum is acquired. The spectral width is set to approximately 200-250 ppm.

Infrared (IR) Spectroscopy

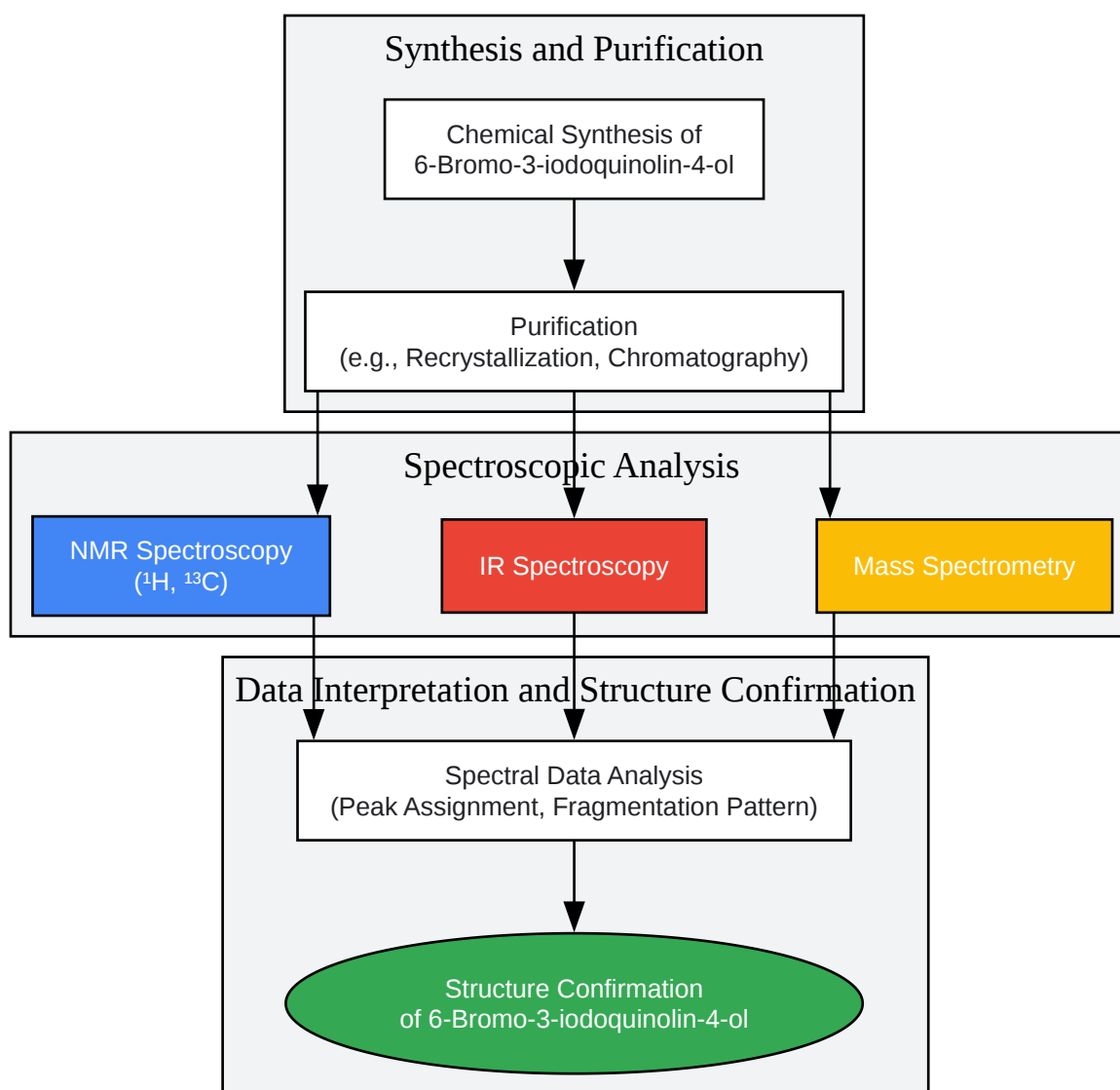
- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF).
- **Detection:** The detector records the abundance of each ion to generate the mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound like **6-Bromo-3-iodoquinolin-4-ol**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **6-Bromo-3-iodoquinolin-4-ol**.

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References

- 1. researchgate.net [researchgate.net]
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